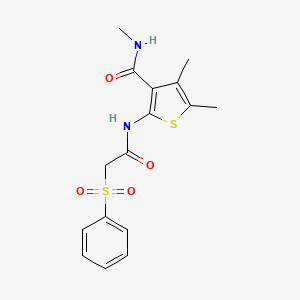

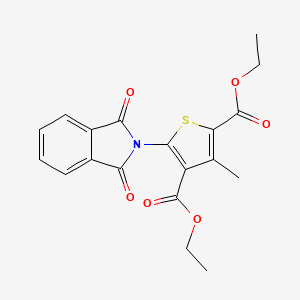

![molecular formula C9H11N3O4S B2798062 乙酸2-[2-(羟亚胺基)甲基-1,3-噻唑-4-基]乙酯 CAS No. 327088-16-4](/img/structure/B2798062.png)

乙酸2-[2-(羟亚胺基)甲基-1,3-噻唑-4-基]乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

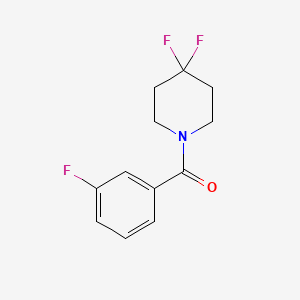

Ethyl cyanohydroxyiminoacetate (Oxyma) is the oxime of ethyl cyanoacetate . It is used as an additive for carbodiimides, such as dicyclohexylcarbodiimide (DCC) in peptide synthesis . It acts as a neutralizing reagent for the basicity or nucleophilicity of the DCC due to its pronounced acidity (pKa 4.60) and suppresses base catalyzed side reactions, particularly racemization .

Synthesis Analysis

Ethyl cyanohydroxyiminoacetate is obtained in the reaction of ethyl cyanoacetate and nitrous acid (from sodium nitrite and acetic acid) in 87% yield . Due to the rapid hydrolysis of the ester, the reaction should be carried out at pH 4.5 . The compound can be purified by recrystallization from ethanol or ethyl acetate .Molecular Structure Analysis

The chemical formula of Ethyl cyanohydroxyiminoacetate is C5H6N2O3 . In its crystalline form, the compound is present as an oxime, whereas it exists as a salt or in a strongly basic solution predominantly as a tautomeric nitrosoisomer in anionic form .Chemical Reactions Analysis

Ethyl cyanohydroxyiminoacetate is used as a coupling additive in peptide synthesis, both in conventional peptide linking in solution and in automated Merrifield synthesis on a solid-phase peptide synthesis . It is used together with coupling reagents such as carbodiimides .Physical And Chemical Properties Analysis

Ethyl cyanohydroxyiminoacetate is a white solid . It is soluble in many solvents common in the synthesis of peptides, such as dichloromethane or dimethylformamide (DMF) .科学研究应用

生物降解和环境归宿

一项研究回顾了乙基叔丁基醚 (ETBE) 的生物降解和环境归宿,乙基叔丁基醚是一种在醚官能团方面相似的汽油醚氧合剂。这项研究重点介绍了微生物降解途径和受污染土壤和地下水中的生物修复策略的潜力。它详细描述了需氧生物降解过程,识别出涉及的特定微生物和酶,例如单加氧酶和烷烃羟化酶,这些酶可能与理解类似化合物的环境相互作用有关 (Thornton 等人,2020 年)。

离子液体应用

另一个感兴趣的领域是在工业过程中应用离子液体,例如溶解生物聚合物。例如,已研究了 1-乙基-3-甲基咪唑鎓乙酸盐 ([C2mim][OAc]) 在溶解纤维素和几丁质方面的潜力,展示了在工业规模放大之前了解此类化合物的毒性和环境影响的重要性。这篇综述提出了评估离子液体毒性的方法,可能适用于评估相关化合物的安全性 (Ostadjoo 等人,2018 年)。

化学合成与改性

聚糖与离子液体相互作用的研究,例如使用离子液体作为反应介质对纤维素进行化学改性,提供了对复杂分子的溶解性和反应性的见解。这可以为合成或改性具有类似结构特征或要求的化合物提供方法信息 (Heinze 等人,2008 年)。

环境与健康影响综述

对化学物质的环境和健康影响进行综述,例如特定化合物类别的合成和生物学重要性,可以为理解化学物质使用和接触的更广泛影响提供一个框架。例如,对 1-乙基-1-亚硝基脲 (ENU) 的遗传毒性和低丙烯酸酯的致癌潜力的研究提供了对化学物质的诱变和致癌风险的见解,这可能与评估相关化合物的安全性有关 (Shibuya 和 Morimoto,1993 年;Suh 等人,2018 年)。

作用机制

Target of Action

Ethyl 2-[2-(carbamoyl(hydroxyimino)methyl)-1,3-thiazol-4-yl]acetate, also known as Ethyl (hydroxyimino)cyanoacetate or Oxyma, is primarily used as an additive for carbodiimides . Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are commonly used in peptide synthesis . Therefore, the primary target of Oxyma is the carbodiimide compounds used in peptide synthesis.

Mode of Action

Oxyma acts as a neutralizing reagent for the basicity or nucleophilicity of the carbodiimides . It suppresses base catalyzed side reactions, in particular, racemization . This is due to its pronounced acidity (pKa 4.60) .

Biochemical Pathways

Oxyma is involved in the biochemical pathways of peptide synthesis . It is used as a coupling additive in the conventional peptide linking in solution, as well as in automated Merrifield synthesis on a solid-phase peptide synthesis .

Pharmacokinetics

It is known that oxyma is a solid compound that is soluble in many solvents common in the synthesis of peptides, such as dichloromethane or dimethylformamide (dmf) .

Result of Action

The use of Oxyma in peptide synthesis results in high yields and low racemization of the peptides . For example, the stepwise liquid-phase synthesis of the dipeptide Z-L-Phg-L-Val-OMe yields the LL-product with 81-84% which is free from racemic DL dipeptide .

Action Environment

The action of Oxyma is influenced by the pH of the environment. The reaction of ethyl cyanoacetate and nitrous acid to obtain Oxyma should be carried out at pH 4.5 . In a buffered phosphoric acid environment, the product can even be obtained in virtually quantitative yield . Furthermore, Oxyma exhibits a markedly slowed thermal decomposition on heating, making it a safer alternative to other peptide-linking reagents .

未来方向

The use of Ethyl cyanohydroxyiminoacetate in peptide synthesis is well-established . Its simple preparative accessibility, uncritical behavior at temperatures below 80 °C, and the high yields and low racemization of the peptides obtained have made it widely used as an additive in peptide syntheses . Future research may continue to explore its potential applications and efficiencies in various synthetic processes.

属性

IUPAC Name |

ethyl 2-[2-[(E)-C-carbamoyl-N-hydroxycarbonimidoyl]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4S/c1-2-16-6(13)3-5-4-17-9(11-5)7(12-15)8(10)14/h4,15H,2-3H2,1H3,(H2,10,14)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARHDQKBLXPAHZ-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)C(=NO)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC1=CSC(=N1)/C(=N/O)/C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[2-(carbamoyl(hydroxyimino)methyl)-1,3-thiazol-4-yl]acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

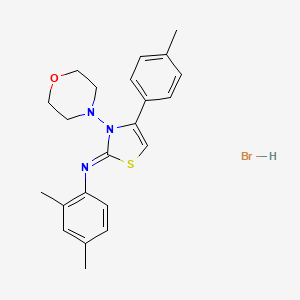

![2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol](/img/structure/B2797989.png)

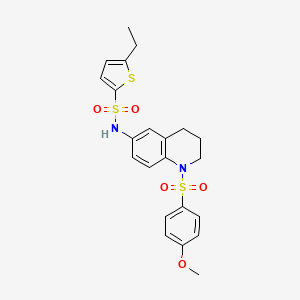

![N'-(1,3-benzodioxol-5-yl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide](/img/structure/B2797992.png)

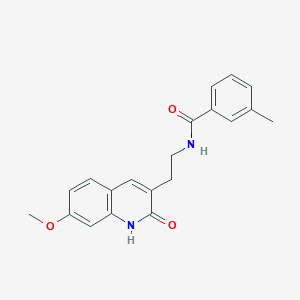

![N-[2-(1H-indol-3-yl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2797998.png)

![2,6-Bis(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2798000.png)